molecular formula C20H25N3O B2758438 3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one CAS No. 2189434-48-6

3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one

Cat. No. B2758438
CAS RN: 2189434-48-6
M. Wt: 323.44
InChI Key: PFIYJDAFRLXOIF-UHFFFAOYSA-N
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Description

The compound is a derivative of dihydropyrimidinone, which is a class of compounds that have been studied for various biological activities . The benzylpiperidine moiety is a common structural motif in medicinal chemistry, known for its role in enhancing the activity of various drugs .

Scientific Research Applications

Piperidine Derivatives in Scientific Research

Piperidine is a basic chemical structure found in many pharmaceutical drugs and has been extensively researched for its versatility in drug development. It is a six-membered heterocyclic ring containing one nitrogen atom, making it a frequent scaffold in medicinal chemistry. Piperidine derivatives have been explored for their potential therapeutic properties across a broad range of biological targets.

For instance, piperidine-based compounds have been evaluated for their repellent efficacy against certain species of mosquitoes and black flies. One study demonstrated the repellent effectiveness of a piperidine compound, comparing it to DEET, a widely used insect repellent. The piperidine derivative showed superior protection over extended periods, highlighting its potential as a potent insect repellent formulation (Debboun, Strickman, Solberg, et al., 2000).

Mechanism of Action

Target of Action

Similar compounds, such as 1-benzyl-4-piperidinylmethylamine, have been shown to interact withAcetylcholinesterase . Acetylcholinesterase is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine.

Pharmacokinetics

A structurally similar compound, 2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1h-inden-1-one hydrochloride, has been described as having a high gastrointestinal absorption and being a bbb (blood-brain barrier) permeant . These properties suggest that the compound could have good bioavailability and reach its target sites effectively.

properties

IUPAC Name

3-[(1-benzylpiperidin-4-yl)methyl]-6-cyclopropylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c24-20-12-19(18-6-7-18)21-15-23(20)14-17-8-10-22(11-9-17)13-16-4-2-1-3-5-16/h1-5,12,15,17-18H,6-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIYJDAFRLXOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one

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